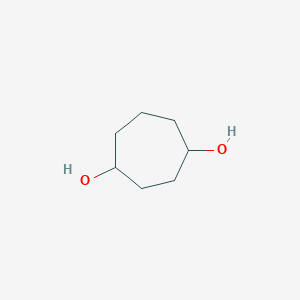
Cycloheptane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptane-1,4-diol is a cyclic diol with the molecular formula C7H14O2 It consists of a seven-membered cycloalkane ring with two hydroxyl groups attached at the first and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cycloheptane-1,4-dione. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cycloheptane-1,4-dione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cycloheptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides.
Major Products:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Cycloheptane.
Substitution: Cycloheptane-1,4-dichloride.
Applications De Recherche Scientifique
Cycloheptane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: this compound derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a precursor for the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of cycloheptane-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,4-diol: A six-membered ring analog with similar chemical properties but different reactivity due to ring size.
Cyclooctane-1,4-diol: An eight-membered ring analog with distinct steric and electronic effects.
Uniqueness: Cycloheptane-1,4-diol is unique due to its seven-membered ring structure, which imparts specific conformational and steric properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Propriétés
Numéro CAS |
100948-92-3 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
cycloheptane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c8-6-2-1-3-7(9)5-4-6/h6-9H,1-5H2 |
Clé InChI |
ZXJWWZPUERUHLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


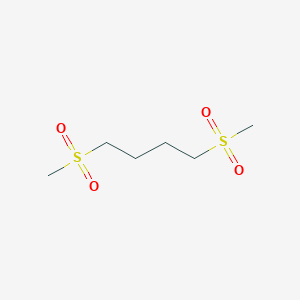
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

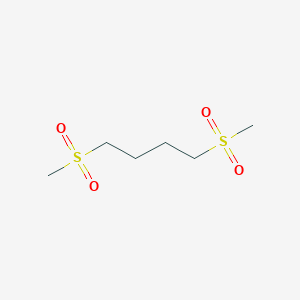
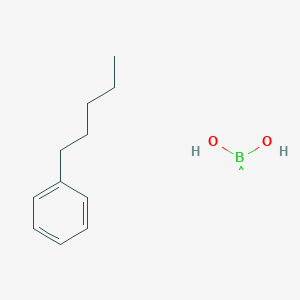
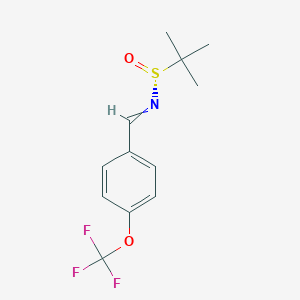
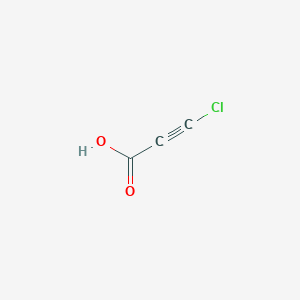
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)


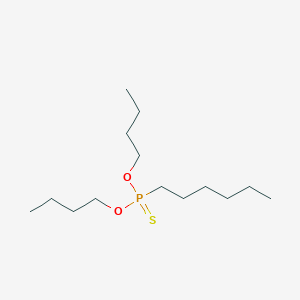
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
